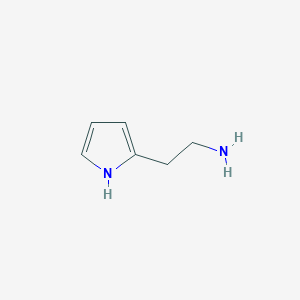

2-(1H-pyrrol-2-yl)ethanamine

Description

Contextualization within Pyrrole (B145914) Chemistry and Ethanamine Derivatives

To fully appreciate the scientific interest in 2-(1H-pyrrol-2-yl)ethanamine, it is essential to understand its constituent chemical groups: the pyrrole ring and the ethanamine side chain.

The journey of pyrrole chemistry began in 1834 when it was first discovered by the German chemist Friedlieb Ferdinand Runge, who isolated it from coal tar and bone oil. numberanalytics.com The name "pyrrole" is derived from the Greek word "pyrros," meaning fiery or red, a nod to the color it produced when exposed to a pine splinter soaked in hydrochloric acid. numberanalytics.com Initially, the applications of heterocyclic compounds like pyrrole were primarily in the dye and pigment industry, with compounds like indigo (B80030) being used for their vibrant colors. numberanalytics.com

The significance of pyrrole expanded as its structure was better understood. It is a five-membered aromatic heterocyclic compound with the molecular formula C₄H₅N. britannica.com This aromatic ring system is a fundamental component of many complex and biologically crucial molecules. numberanalytics.com For instance, four pyrrole rings are joined to form the larger porphyrin ring system found in heme, the oxygen-carrying component of hemoglobin, and in chlorophyll, the pigment essential for photosynthesis. britannica.com The pyrrole ring system is also present in the amino acids proline and hydroxyproline, as well as in various alkaloids produced by plants. britannica.com

The development of modern analytical techniques, such as spectroscopy and X-ray crystallography, was crucial in elucidating the true structures of pyrrole and other heterocyclic compounds. numberanalytics.com This deeper understanding paved the way for their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. alliedacademies.org

The ethanamine (or ethylamine) backbone is a prevalent structural motif in a vast array of bioactive molecules. d-nb.info This simple two-carbon chain with a terminal amine group is a key feature in many neurotransmitters and hormones, influencing their interaction with biological targets. For example, the well-known neurotransmitter histamine (B1213489) shares the ethylamine (B1201723) backbone. vulcanchem.com

The replacement of a benzene (B151609) ring with a heteroaromatic ring, such as pyrrole, in phenethylamine-type structures is a common strategy in medicinal chemistry. beilstein-journals.org This approach, known as bioisosteric replacement, can lead to compounds with improved properties such as activity, selectivity, and bioavailability. beilstein-journals.org The resulting 2-heteroarylethylamines, including this compound, represent a rich area of chemical space for the discovery of new bioactive compounds. beilstein-journals.org

Significance of this compound as a Research Target

The combination of the pyrrole ring and the ethanamine side chain in this compound creates a molecule with significant potential in several areas of chemical research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40808-62-6 |

| Physical Form | Liquid |

This data is compiled from multiple sources. nih.govcymitquimica.com

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive pyrrole ring and a primary amine, allows for a wide range of chemical transformations. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the 5-position. numberanalytics.com The amine group, on the other hand, can readily undergo reactions such as alkylation, acylation, and condensation.

This versatility makes it a useful precursor for the synthesis of more complex heterocyclic systems. For example, it can be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid. sigmaaldrich.comsigmaaldrich.com

In medicinal chemistry, derivatives of this compound are of interest for their potential therapeutic properties. The pyrrole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. alliedacademies.org

The structural similarity of the 2-aminoethyl side chain to that of biogenic amines suggests that derivatives could interact with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. smolecule.com The combination of the pyrrole core and the ethylamine side chain provides a framework that can be readily modified to optimize binding affinity and selectivity for specific biological targets. smolecule.com

The application of pyrrole derivatives extends to materials science, where they are utilized for their conductive properties. numberanalytics.com While specific research on the direct use of this compound in materials science is not extensively documented in the provided results, related pyrrole-containing compounds are used in the development of novel materials with specific electronic or optical properties. smolecule.com For instance, N-methyl-1-(1H-pyrrol-2-yl)ethanamine, a closely related compound, is mentioned in the context of electronic materials. chemscene.com The inherent properties of the pyrrole ring suggest that polymers or materials incorporating the this compound structure could be investigated for applications in areas such as organic electronics.

Applications in Catalysis

This compound and its derivatives have emerged as versatile compounds in the field of catalysis, participating in both organocatalysis and transition-metal-catalyzed reactions. The presence of a pyrrole ring and a primary amine group allows for multiple modes of activation, making it a valuable scaffold for catalyst design.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, this compound has been identified as a catalyst for the Mannich reaction. lookchem.com The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this context, the amine functionality of this compound can react with a non-enolizable aldehyde to form an imine, which then serves as the electrophile for the enol form of another carbonyl compound.

Furthermore, derivatives of this compound have shown activity as modulators of enzymatic catalysis. For instance, certain N-substituted derivatives have been investigated as activators of carbonic anhydrase (CA) isoforms. mdpi.com While this is a biological application, it underscores the compound's ability to interact with and influence the catalytic activity of a metalloenzyme.

The compound also plays a role in transition-metal catalysis, often as a ligand that coordinates with a metal center to create a catalytically active complex. It has been noted for its use in Rhodium (II)-catalyzed decomposition reactions. lookchem.com In such reactions, the amine can act as a directing group or a ligand that modulates the electronic properties and reactivity of the rhodium catalyst. The synthesis of various pyrrole-containing structures often relies on metal-catalyzed reactions, including those using palladium, ruthenium, and iron, highlighting the synergy between pyrrole chemistry and catalysis. organic-chemistry.org The development of chiral ligands from related amine structures for asymmetric catalysis, such as in copper-catalyzed reactions, further illustrates the potential of this molecular framework in creating stereoselective catalysts. researchgate.net

The table below summarizes key catalytic applications involving this compound and its conceptual catalytic roles.

| Catalytic Application/Role | Reaction Type | Catalyst System |

| Organocatalysis | Mannich Reaction | This compound |

| Transition-Metal Catalysis | Decomposition Reaction | Rhodium (II) complex |

| Enzymatic Activation | Carbonic Anhydrase Activation | Derivatives of this compound |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZZNTYMXXEHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540817 | |

| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-62-6 | |

| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 1h Pyrrol 2 Yl Ethanamine and Its Derivatives

Advanced Synthetic Strategies for 2-(1H-pyrrol-2-yl)ethanamine Core Structure

The construction of the this compound core involves the formation of the pyrrole (B145914) ring and the introduction of the ethanamine side chain at the C2 position. These steps can be performed sequentially or in a more convergent manner, depending on the chosen synthetic route.

Direct synthesis strategies aim to construct highly substituted pyrrole rings from simple, acyclic precursors in a single or limited number of steps. While a one-pot synthesis of the parent this compound is not commonly cited, methods for creating polysubstituted pyrroles are well-established and can be adapted. For instance, a metal-free, base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide has been developed for the direct synthesis of pentasubstituted pyrroles. nih.govrsc.org This method provides pyrroles with a free amino group, which is a key feature of the target molecule. nih.gov Mechanistic studies suggest the reaction proceeds through an allenamide intermediate, which then undergoes cyclization. nih.gov These approaches are valuable for creating analogues with various substitution patterns on the pyrrole ring.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the combination of three or more reagents in a single operation, leading to high atom economy and molecular complexity. nih.gov Several MCRs have been developed for the synthesis of the pyrrole core, which can be precursors to this compound derivatives.

One notable example is the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov The proposed mechanism involves an initial α-iodination of the alkyne, followed by Kornblum oxidation to generate a dicarbonyl intermediate, which then condenses with the enaminone to form the pyrrole ring. nih.gov Another approach involves the reaction of nitrile-containing buta-1,3-dienes with amines, which proceeds via nucleophilic addition to the nitrile, followed by intramolecular cyclization of the resulting amidine intermediate. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Iodine-mediated Annulation | Arylacetylenes, β-Enaminones, Primary Amines | I₂, K₂CO₃, DMSO | 2,3,5-Trisubstituted Pyrroles |

| From Buta-1,3-dienes | Nitrile-containing Buta-1,3-dienes, Amines | Microwave | 2-Aminopyrroles |

| From Allenes | 1,2-Diaza-1,3-dienes, Primary Amines, 2,3-Allenoates | N/A | Pentasubstituted Hydroxypyrroles |

The Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles. The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.com To synthesize a precursor for this compound, a 1,4-dicarbonyl compound can be reacted with a primary amine that already contains the desired side chain or a protected version of it.

For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating the utility of the Paal-Knorr reaction for synthesizing N-substituted pyrroles from diamines. mdpi.com The reaction is typically heated to accelerate the process. mdpi.com

Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields and expand its scope under milder conditions. These modifications often involve the use of various acidic catalysts to promote the condensation and cyclization steps.

Table 2: Modifications of the Paal-Knorr Reaction

| Catalyst/Condition | Substrates | Key Features |

|---|---|---|

| Acetic Acid (AcOH) | 1,4-Diketone, Primary Amine | Classical protic acid catalyst. mdpi.com |

| Lewis Acids (e.g., ZnI₂, CuCl) | 1,4-Diketone, Primary Amine | Can promote reaction, though temperature control is crucial to avoid decomposition. nih.gov |

| Iodine (I₂) | 1,4-Diketone, Amine | Allows for solvent-free reaction at room temperature with shorter reaction times and high yields. |

| Silica (B1680970) Sulfuric Acid (SiO₂-OSO₃H) | 1,4-Diketone, Amine | A reusable heterogeneous catalyst that provides high yields in short times under solvent-free conditions. |

N-alkylation provides a direct method to introduce the ethanamine side chain onto a pre-formed pyrrole ring. This typically involves the reaction of a pyrrole salt with an alkylating agent, such as a 2-haloethylamine derivative. The potassium salt of pyrrole, for instance, can be converted to its N-alkyl derivative in high yield using alkyl iodides in dimethyl sulfoxide (B87167) (DMSO). rsc.org To introduce the ethanamine moiety, a protected form like N-(2-bromoethyl)phthalimide is often used to prevent side reactions involving the free amine.

The use of ionic liquids like [Bmim][PF6] has been shown to facilitate highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org Alternatively, an intermolecular redox amination has been developed as a powerful substitute for traditional N-alkylation. nih.gov This acid-catalyzed method uses the reducing power of 3-pyrroline (B95000) to react with aldehydes or ketones, forming N-alkyl pyrroles under mild conditions that are compatible with various functional groups and avoid the need for strong bases. nih.gov

Reductive amination is a highly versatile and common method for forming amines from carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com In the context of this compound synthesis, a key intermediate is pyrrole-2-carbaldehyde or a related ketone. This carbonyl compound can be reacted with ammonia, or an ammonia equivalent, to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org

The synthesis of the pyrrole-2-carbaldehyde precursor is often achieved through the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide (DMF) to formylate the electron-rich pyrrole ring. pharmaguideline.comquora.com

A variety of reducing agents can be employed for the reductive amination step, each with its own selectivity and reactivity profile. The choice of reductant is crucial to ensure that the imine is reduced while the starting aldehyde and the pyrrole ring remain intact. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, effective reductant for imines, though it can also reduce aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes, making it ideal for one-pot reductive aminations. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | A milder and less toxic alternative to NaBH₃CN, also effective for one-pot procedures. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A "green" alternative that uses hydrogen gas and a metal catalyst. acsgcipr.org |

| α-Picoline-borane | An effective reducing agent that can be used in various solvents, including water, or under neat conditions. organic-chemistry.org |

Derivatization and Functionalization of this compound

The this compound molecule possesses two primary sites for further chemical modification: the pyrrole ring and the primary amine of the ethanamine side chain. This allows for the creation of a diverse library of derivatives.

The primary amine is a nucleophilic center that readily undergoes a variety of common transformations. For example, it can be acylated to form amides. The reaction of L-leucyl-glycinamide with the N-hydroxysuccinimide ester of pyrrole-2-carboxylic acid yields the corresponding tripeptide derivative, showcasing the utility of the pyrrole scaffold in peptide chemistry. prepchem.com The amine can also be further alkylated via another reductive amination or reaction with alkyl halides.

The pyrrole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, primarily at the C5 position (or C3, depending on existing substituents and reaction conditions). The Vilsmeier-Haack reaction can be used to introduce a formyl group onto N-substituted pyrroles. nih.gov Furthermore, the nitrogen atom of the pyrrole ring can be functionalized, for example, through alkylation with various bromoacetates or bromoacetophenones under basic conditions. nih.gov These functionalized pyrroles can then serve as building blocks for more complex heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov

Amidation and Acylation Reactions

The primary amine functionality of this compound readily undergoes amidation and acylation reactions with a variety of acylating agents, such as carboxylic acids, acyl chlorides, and acid anhydrides. These reactions are fundamental in peptide synthesis and the formation of amide bonds, which are prevalent in many biologically active compounds.

The direct amidation with carboxylic acids typically requires a coupling agent to facilitate the removal of water and drive the reaction towards the formation of the amide. In contrast, reactions with more reactive acylating agents like acyl chlorides and acid anhydrides often proceed under milder conditions. For instance, the acylation of amines with acetic anhydride (B1165640) is a common method for the synthesis of N-acetyl derivatives. The reaction of this compound with acetic anhydride would be expected to yield N-(2-(1H-pyrrol-2-yl)ethyl)acetamide. Similarly, reaction with acyl chlorides in the presence of a base to neutralize the HCl byproduct would afford the corresponding N-acyl derivative.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetic Anhydride | N-(2-(1H-pyrrol-2-yl)ethyl)acetamide | Typically mild, often with a base like pyridine (B92270) or triethylamine |

| Benzoyl Chloride | N-(2-(1H-pyrrol-2-yl)ethyl)benzamide | In the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent |

| Carboxylic Acid (R-COOH) | N-(2-(1H-pyrrol-2-yl)ethyl)amide | Requires a coupling agent (e.g., DCC, EDC) or high temperatures |

Schiff Base Formation with Pyrrole-2-carbaldehyde and Related Aldehydes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is reversible and typically catalyzed by either an acid or a base. The reaction of this compound with an aldehyde, such as the structurally related pyrrole-2-carbaldehyde, results in the formation of a Schiff base containing an imine (-C=N-) functional group.

The formation of the Schiff base proceeds via a two-step mechanism. Initially, the amine undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine product. The resulting Schiff bases derived from this compound are valuable ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms.

Metal Complexation and Coordination Chemistry

The Schiff bases derived from this compound are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. The presence of the pyrrole nitrogen, the imine nitrogen, and potentially other donor atoms allows for the formation of chelate rings, which enhances the stability of the resulting complexes.

The synthesis of Schiff base ligands from this compound is typically a straightforward one-pot reaction. The amine is reacted with an appropriate aldehyde, such as pyrrole-2-carbaldehyde, in a suitable solvent like ethanol. The reaction mixture is often stirred at room temperature or gently heated to promote the condensation and formation of the imine. The resulting Schiff base ligand can then be isolated and purified before being used in the synthesis of metal complexes.

The Schiff base ligands derived from this compound can form complexes with a range of transition metal ions, including Ni(II), Cu(II), Zn(II), and Co(II). These complexes are typically synthesized by reacting the Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

| Metal Ion | Coordination Geometry (Typical) | Spectroscopic Techniques for Characterization |

|---|---|---|

| Ni(II) | Square planar or octahedral | UV-Vis, IR, NMR, Mass Spectrometry |

| Cu(II) | Square planar or distorted octahedral | UV-Vis, IR, EPR, Mass Spectrometry |

| Zn(II) | Tetrahedral | IR, NMR, Mass Spectrometry |

| Co(II) | Tetrahedral or octahedral | UV-Vis, IR, Magnetic Susceptibility, Mass Spectrometry |

The coordination of the Schiff base ligand to a metal center can significantly alter the electronic properties and reactivity of both the ligand and the metal ion. The formation of chelate rings with the metal ion enhances the thermodynamic stability of the complex. The coordination can also influence the redox potential of the metal ion and can activate the ligand for further reactions. The specific coordination mechanism and the resulting reactivity enhancement depend on the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.

Coupling Reactions for Heterocycle Fusion

This compound serves as a key precursor for the synthesis of fused heterocyclic systems through various coupling reactions. The presence of the nucleophilic amine and the reactive pyrrole ring allows for intramolecular cyclization reactions to form new rings. Two notable examples of such reactions are the Pictet-Spengler and Bischler-Napieralski reactions, which are widely used for the synthesis of tetrahydro-β-carbolines and dihydroisoquinolines, respectively. In the context of this compound, these reactions can be adapted to synthesize fused pyrrole derivatives such as pyrrolo[1,2-a]pyrazines. mdpi.commdpi.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. wikipedia.orgjk-sci.comname-reaction.comnrochemistry.comnih.gov For this compound, this reaction provides a direct route to tetracyclic systems.

The Bischler-Napieralski reaction , on the other hand, involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. wikipedia.orgorganic-chemistry.org This reaction yields a dihydroisoquinoline-type intermediate which can be subsequently reduced or oxidized. For N-acylated this compound, this reaction offers another pathway to fused heterocyclic structures.

These coupling reactions are instrumental in building molecular complexity and accessing novel heterocyclic scaffolds with potential biological activities. The synthesis of pyrrolo[1,2-a]pyrazines, for example, is of significant interest due to the diverse pharmacological properties associated with this heterocyclic core. mdpi.comnih.gov

| Reaction | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pictet-Spengler | This compound, Aldehyde/Ketone | Fused tetracyclic pyrrole derivative | Acid-catalyzed cyclization |

| Bischler-Napieralski | N-acyl-2-(1H-pyrrol-2-yl)ethanamine | Fused dihydropyrrole derivative | Requires a dehydrating agent |

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles under mild conditions, offering broad substrate scope and high efficiency. organic-chemistry.org A notable example is the gold(I)-catalyzed cascade reaction that proceeds via autotandem catalysis. organic-chemistry.orgfigshare.com In this process, a single gold catalyst activates terminal alkynes through both σ-activation (forming a gold-acetylide) and π-coordination. organic-chemistry.org This dual activation facilitates a cascade involving the addition to an acetal (B89532) moiety, a 5-endo-dig cyclization, and subsequent aromatization to yield the pyrrole ring. organic-chemistry.org This formal (3 + 2) annulation of two components allows for the modular synthesis of a variety of multi-substituted pyrroles. organic-chemistry.orgfigshare.com

Another innovative gold-catalyzed approach involves an intramolecular cascade reaction of tertiary enamides that are tethered to an alkynyl group. nih.gov This process consists of a propargyl-Claisen rearrangement followed by a 5-exo-dig cyclization, providing a robust method for preparing a diverse range of pentasubstituted pyrrole derivatives with excellent functional group tolerance and in high yields. nih.gov Furthermore, gold catalysis can be employed in multiple cascade reactions, such as the reaction between 2-alkynyl arylazides and alkynols, to produce pyrroloindolone derivatives with significant structural diversity. nih.gov This reaction is particularly noteworthy as the gold complex can participate in a triple catalytic cycle in a tandem fashion. nih.gov

The versatility of gold catalysis is also demonstrated in the synthesis of pyrrolo- and indolo-oxazin-1-one derivatives from N-propargylpyrrole and indole (B1671886) carboxylic acids. beilstein-journals.org In this gold(III)-catalyzed cyclization, the carboxylic acid's hydroxy group attacks the activated triple bond, leading to 6-exo-dig cyclization products. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Reactions for Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst | Key Steps | Product Type |

| Autotandem Catalysis | Terminal alkynes, Acetals | Gold(I) | Addition, 5-endo-dig cyclization, Aromatization | Substituted pyrroles |

| Cascade Rearrangement-Cyclization | Tertiary enamides with alkynyl group | Gold(I) | Propargyl-Claisen rearrangement, 5-exo-dig cyclization | Pentasubstituted pyrroles |

| Multiple Cascade Reaction | 2-Alkynyl arylazides, Alkynols | Gold complex | Triple catalysis in tandem | Pyrroloindolone derivatives |

| Intramolecular Cyclization | N-propargylpyrrole carboxylic acids | Gold(III) | 6-exo-dig cyclization | Pyrrolo-oxazin-1-one derivatives |

Cyclization Reactions (e.g., N-acyliminium cation aromatic cyclizations)

N-acyliminium ions are highly reactive intermediates that have been extensively used in carbon-carbon bond-forming reactions to construct a wide variety of heterocyclic compounds, including those containing the pyrrole nucleus. researchgate.net These cyclizations are a powerful method for the synthesis of fused heterocyclic systems. arkat-usa.org The reaction of N-acyliminium ions with electron-rich aromatic rings, such as pyridines, can lead to intramolecular cyclization, affording novel heterocyclic structures. arkat-usa.org The regiochemical outcome of these cyclizations often shows a preference for substitution para to an electron-donating group on the aromatic ring. arkat-usa.org

The synthesis of pyrroloisoquinolines and indolizinoindolones, ring systems found in many biologically active natural products, often utilizes N-acyliminium ion cyclization as a key synthetic strategy. researchgate.net This approach can involve the reduction of chiral unsymmetrical pyrrolidine-2,5-diones to generate the necessary N-acyliminium ion precursor. researchgate.net

Introduction of Electron-Withdrawing Groups (e.g., Halogenation) and their Synthetic Implications

The introduction of electron-withdrawing groups, such as halogens, onto the pyrrole ring can significantly influence its chemical reactivity and biological activity. Halogenated pyrroles are found in numerous marine natural products with unique biological properties. While the specific halogenation of this compound was not detailed in the search results, the general importance of halogenation in modifying the properties of pyrrole-containing compounds is well-established in the field of medicinal chemistry.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Solvent-Free and Aqueous Media Reactions

The development of synthetic methods that utilize water as a solvent or are conducted under solvent-free conditions is a key aspect of green chemistry. The Paal-Knorr condensation, a classic method for pyrrole synthesis, can be performed under solvent-free conditions using a highly dispersed copper iodide on activated carbon (CuI/C) solid catalyst. researchgate.net This method allows for the reaction of γ-diketones with various amines to produce N-substituted pyrroles in excellent yields, with the added benefit of easy catalyst recovery and reusability. researchgate.net Furthermore, the synthesis of N-substituted pyrroles has been successfully achieved in water, utilizing catalysts such as iron or cerium chloride. researchgate.net

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyrrole derivatives. For example, the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones can be efficiently carried out under microwave irradiation, with yields ranging from 55-86%. mdpi.comresearchgate.net The synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives has also been achieved using microwave assistance. nih.gov The advantages of this method are highlighted by the significantly higher yields (87–94%) and reduced reaction times obtained for the synthesis of pyrrole-based hydrazides and their corresponding hydrazide–hydrazones compared to conventional heating (55–85%). nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives

| Compound Type | Method | Yield | Reference |

| Pyrrole-based hydrazide and hydrazide–hydrazones | Conventional Heating | 55-85% | nih.gov |

| Pyrrole-based hydrazide and hydrazide–hydrazones | Microwave-Assisted | 87-94% | nih.gov |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Microwave-Assisted | 55-86% | mdpi.comresearchgate.net |

Iii. Pharmacological and Biological Investigations of 2 1h Pyrrol 2 Yl Ethanamine Derivatives

In Vitro and In Vivo Pharmacological Activity Assessments

Derivatives of the pyrrole (B145914) scaffold have shown considerable promise as antimicrobial and antibacterial agents. Research has led to the synthesis and evaluation of numerous molecules with activity against a range of pathogens.

For instance, a series of new pyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal properties. Several compounds in this series, including 4a, 4c, 4f, 4g, 4h, 4i, and 4j, were particularly effective against Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.02 to 6.35 µg/mL. researchgate.net Notably, carboxamide 4i emerged as a potent agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

Further studies have highlighted the potential of pyrrole derivatives against mycobacteria. One study focused on 1H-pyrrole-2-carboxylate derivatives as potential agents against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) demonstrated a significant MIC value of 0.7 µg/mL, which is comparable to the standard antimycobacterial drug, ethambutol. ivychem.com

The versatility of the pyrrole structure is also evident in pyrrolamide-type GyrB/ParE inhibitors. One such derivative, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, showed exceptional efficacy against drug-resistant bacteria. It exhibited a MIC of 0.008 μg/mL against Staphylococcus aureus and also demonstrated strong inhibition of Escherichia coli with a MIC of 1 μg/mL. ivychem.com

Pyrrole derivatives have emerged as a significant class of compounds with promising anticancer and antiproliferative activities. nih.gov Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.

One area of investigation involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell signaling. Two pyrrole derivatives, MI-1 and D1, were synthesized as inhibitors of these kinases. doronscientific.com Studies confirmed that both compounds could bind to EGFR and VEGFR, forming stable complexes and acting as competitive inhibitors. doronscientific.com This action contributes to their proapoptotic and antitumor activities. doronscientific.com

Another derivative, Pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), extracted from a marine bacterium, demonstrated significant in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells. mdpi.com It exhibited dose-dependent activity with IC50 concentrations of 19.94 ± 1.23 µg/ml and 16.73 ± 1.78 µg/ml, respectively. mdpi.com Further investigation revealed that PPDHMP induces apoptosis, characterized by nuclear condensation and the formation of apoptotic bodies, and arrests the cell cycle at the G1 phase. mdpi.com

A structural analog of the antineoplastic agent nocodazole, named RDS 60, which is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, has also been evaluated. This compound significantly inhibited the replication of human head and neck squamous cell carcinoma (HNSCC) cell lines. Treatment with RDS 60 was found to block the cell cycle in the G2/M phase and subsequently induce apoptosis.

The pyrrole scaffold is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in the development of agents with anti-inflammatory and analgesic properties. nih.gov Research into novel pyrrole derivatives continues to yield compounds with potent activity, often through the inhibition of cyclooxygenase (COX) enzymes.

A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment was synthesized and evaluated for bio-pharmacological activity. mdpi.com One compound, designated 1c, proved to be highly effective in vivo, demonstrating a significant anti-nociceptive profile comparable to that of marketed reference drugs. mdpi.comnih.gov The anti-inflammatory and analgesic effects of these compounds are attributed to their ability to inhibit COX-2 activity. nih.gov For example, compounds 1c, 2c, and 3b were found to be 4.8-, 9.3-, and 38.8-fold more selective for COX-2 over COX-1, respectively. nih.gov

Another study focused on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), a derivative inspired by the COX-2 selective inhibitor celecoxib. nih.govcymitquimica.com In a carrageenan-induced paw edema model in rats, a single dose of this compound significantly reduced edema. cymitquimica.com The effect was even more pronounced after 14 days of administration, with all tested doses significantly inhibiting paw edema at all time points. cymitquimica.com

Certain pyrrole derivatives have demonstrated protective effects on the liver and the ability to modulate the immune system.

In a search for hepatoprotective compounds from Lycium chinense fruits, three new pyrrole derivatives were isolated. rsc.org Two of these compounds showed hepatoprotective effects against carbon tetrachloride-induced toxicity in rat hepatocytes, with activity comparable to the standard drug silybin (B1146174) at a concentration of 0.1 µM. rsc.org

The immunomodulatory effects of pyrrole derivatives have been investigated in the context of inflammation. The compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was evaluated in a lipopolysaccharide (LPS)-induced systemic inflammation model. nih.govcymitquimica.com Repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. cymitquimica.com Furthermore, it caused a significant elevation of the anti-inflammatory cytokine TGF-β1 after both single and repeated doses, while levels of IL-10 were unaffected. cymitquimica.com This selective modulation of cytokines indicates a sophisticated immunomodulatory mechanism that could suppress inflammation while promoting resolution. nih.gov

The pyrrole scaffold has been integral to the development of potent antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV).

Several novel compounds have been designed as HIV-1 entry inhibitors that target the gp120 envelope glycoprotein. Two such inhibitors, NBD-14204 and NBD-14208, showed antiviral activity against a range of HIV-1 clinical isolates. nih.gov NBD-14204 was particularly consistent, with IC50 values in the range of 0.24–0.9 µM. nih.gov Interestingly, these compounds also displayed dual-inhibitory activity, showing efficacy against HIV-1 reverse transcriptase (RT) as well. nih.gov

Other research has focused on HIV-1 integrase (IN), an enzyme essential for viral replication. A series of 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed to mimic the critical pharmacophore for IN inhibition. nih.gov These compounds exhibited antiviral potencies in the single-digit micromolar range with low toxicity. nih.gov Compounds 9g and 15i were identified as particularly potent, with EC50 values below 5 μM and a therapeutic index greater than 100, marking them as potential leads for further optimization. nih.gov

Another class of inhibitors, HIV-1 maturation inhibitors, has also been explored. The derivative VH3739937 (VH-937) demonstrated potent antiviral activity against all tested HIV-1 laboratory strains and clinical isolates, with half-maximal effective concentration (EC50) values of ≤ 5.0 nM.

In the context of Alzheimer's disease, a multi-target approach is gaining interest, focusing on simultaneously inhibiting key enzymes involved in its pathology. Derivatives of 2-(1H-pyrrol-2-yl)ethanamine have been designed as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1). rsc.org The inhibition of AChE is a current therapeutic strategy, while BACE1 is involved in the formation of amyloid-beta peptides, a primary suspect in the onset of Alzheimer's. rsc.org

A study focused on the design and synthesis of 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide for their potential to dually inhibit AChE and BACE1. rsc.org This research offers a novel avenue for exploring therapeutic strategies for Alzheimer's disease. rsc.org

In a separate effort, computational screening of millions of molecules followed by in vitro testing identified two novel dual inhibitors of AChE and BACE1. nih.gov These compounds exhibited IC50 values for AChE inhibition between 4–7 μM and for BACE1 inhibition between 50–65 μM. nih.gov This approach of simultaneously blocking both amyloid-beta formation (via BACE1 inhibition) and aggregation (via AChE inhibition) represents a promising therapeutic strategy. nih.gov

Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition

Derivatives of this compound, particularly those incorporating sulfonamide groups, have been a focus of research for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. acs.orgnih.gov Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are 15 known isoforms in humans, with varying tissue distribution and physiological roles. acs.orgnih.gov

Specifically, the cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane enzymes often found overexpressed in various tumors, making them significant targets in oncology. acs.orgnih.gov The inhibition of these tumor-associated isoforms is a key area of interest for cancer therapy. acs.orgnih.gov

Research has demonstrated that newly synthesized dihydro-pyrrol-2-one compounds featuring dual sulfonamide groups exhibit potent inhibition against several hCA isoforms. acs.orgnih.gov These compounds have shown inhibitory activity against the widely expressed cytosolic hCA I, with inhibition constants (Kᵢ) ranging from 3.9 to 870.9 nM. acs.org The physiologically dominant hCA II was also significantly inhibited by many of these sulfonamides, with Kᵢ values ranging from 2.4 to 4515 nM. nih.gov

Notably, all tested compounds in one study effectively inhibited the tumor-associated hCA IX (Kᵢ values between 1.9 and 211.2 nM) and hCA XII (with inhibition in the low nanomolar range). acs.orgnih.gov Another study on pyrazole-based benzene (B151609) sulfonamides also reported potent inhibition of hCA II, IX, and XII. rsc.orgnih.gov For instance, compound 4k was a potent inhibitor of hCA II (IC₅₀ = 0.24 µM), 4j for hCA IX (IC₅₀ = 0.15 µM), and 4g for hCA XII (IC₅₀ = 0.12 µM). rsc.orgnih.gov

The general mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion within the enzyme's active site. acs.org

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Pyrrole Derivatives

| Compound Type | hCA I Inhibition | hCA II Inhibition | hCA IX Inhibition | hCA XII Inhibition |

|---|---|---|---|---|

| Dihydro-pyrrol-2-one sulfonamides | Kᵢ: 3.9–870.9 nM acs.org | Kᵢ: 2.4–4515 nM nih.gov | Kᵢ: 1.9–211.2 nM acs.org | Low nanomolar range acs.org |

| Pyrazole-based sulfonamide 4k | - | IC₅₀: 0.24 µM rsc.orgnih.gov | - | - |

| Pyrazole-based sulfonamide 4j | - | - | IC₅₀: 0.15 µM rsc.orgnih.gov | - |

| Pyrazole-based sulfonamide 4g | - | - | - | IC₅₀: 0.12 µM rsc.orgnih.gov |

Sirtuin 6 (Sirt6) Activation

Sirtuin 6 (Sirt6) has emerged as a significant therapeutic target for a variety of human diseases, and the activation of this enzyme is a promising pharmacological strategy. nih.govnih.gov Sirt6 is a member of the sirtuin family of NAD+-dependent enzymes that play crucial roles in cellular processes such as DNA repair, gene expression, and metabolism by catalyzing the deacetylation of histone H3. nih.gov

A series of novel derivatives based on a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been identified as potent and selective activators of Sirt6. nih.govnih.gov These compounds have demonstrated the ability to enhance the deacetylation activity of Sirt6 in vitro. For instance, compounds 35, 36, 38, 46, 47, and 50 from this series were found to strongly repress the production of proinflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). nih.govnih.gov

Further investigations revealed that compound 38 also significantly suppressed SARS-CoV-2 infection with an EC₅₀ value of 9.3 µM. nih.govnih.gov Additionally, compound 36 showed significant inhibition of cancer cell colony formation. nih.govutmb.edu The on-target effects of this class of Sirt6 activators have been validated through Sirt6-knockdown experiments. nih.gov

Molecular docking studies have provided insights into the mechanism of action, suggesting that the protonated nitrogen on the side chain of compound 38 forms π-cation interactions with the Trp188 residue in the Sirt6 binding pocket, which helps to stabilize the compound within this extended binding site. nih.gov These findings highlight the potential of pyrrole-based derivatives as pharmacological tools and potential therapeutics for cancer, inflammation, and infectious diseases through the activation of Sirt6. nih.govutmb.edu

Potential as Potassium-Competitive Acid Blockers (P-CABs) and H+,K+-ATPase Inhibition

Derivatives of this compound have been investigated for their potential as potassium-competitive acid blockers (P-CABs), a class of drugs that inhibit gastric acid secretion. researchgate.net These compounds target the gastric H+,K+-ATPase, also known as the proton pump, which is the final step in acid secretion in the stomach. nih.govnih.gov Unlike proton pump inhibitors (PPIs) that require acid activation and bind irreversibly, P-CABs act through a reversible, K+-competitive ionic binding to the H+,K+-ATPase. researchgate.net

One notable example is Vonoprazan (TAK-438), a pyrrole derivative, which has been developed as a potent P-CAB. researchgate.net In the pursuit of novel P-CABs, researchers synthesized various pyrrole derivatives, with a focus on compounds exhibiting potent H+,K+-ATPase inhibitory activity. researchgate.net For example, the compound 13e (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) demonstrated potent inhibition of H+,K+-ATPase and in vivo gastric acid secretion. researchgate.net

The efficacy of these pyrrole-based P-CABs is often more potent and their duration of action is longer compared to traditional PPIs. researchgate.net This makes them promising candidates for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. researchgate.net

Antihypoxic Action of Indole (B1671886) and 2-Oxindole Derivatives Containing Ethanamine Fragments

Derivatives of indole and 2-oxindole that incorporate ethanamine fragments have been studied for their potential antihypoxic and neuroprotective effects. researchgate.netnih.gov Hypoxia, or a deficiency of oxygen reaching the tissues, can lead to significant cellular damage, particularly in the brain. nih.govmdpi.com Compounds that can mitigate the effects of hypoxia are of great interest for conditions such as ischemic stroke and traumatic brain injury. dovepress.com

Research has shown that certain thiazoloindole and formylindole derivatives can prevent the loss of experimental animals under hypoxic conditions. researchgate.net These compounds also significantly reduced the development of toxic lung edema. researchgate.net The pharmacological activity of these derivatives was found to be comparable to or even exceed that of standard antihypoxic drugs. researchgate.net

The neuroprotective effects of ethanamine derivatives have also been observed in models of brain trauma. dovepress.com For example, the administration of a novel ethanamine derivative, FDES, led to the improvement of motor functions in rats with traumatic brain injury. dovepress.com It is suggested that the neuroprotective influence of such agents may be mediated through their actions on the cholinergic system, potentially by increasing the synthesis of acetylcholine. dovepress.com

The development of these compounds is based on the premise that combining an ethanamine structure with intermediates of the tricarboxylic acid cycle could be a promising strategy for creating agents that are effective in conditions of hypoxia and brain ischemia. dovepress.com

Mechanisms of Action and Molecular Interactions

Modulation of Receptor Activity

Pyrrole derivatives have been shown to modulate the activity of various receptors, contributing to their diverse pharmacological effects. nih.gov For instance, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov These receptors are crucial in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their inhibition is a key strategy in cancer therapy.

Studies have shown that pyrrole derivatives like MI-1 and D1 can bind to both EGFR and VEGFR, forming stable complexes. nih.gov The interaction of these derivatives with cell membranes has also been investigated, revealing that they can engage in electrostatic interactions with the polar heads of phospholipids. nih.gov The strength of this interaction is dependent on the nature of the substituents on the pyrrole ring. nih.gov For example, MI-1 was found to have a greater interaction and could partially intercalate into the hydrophobic region of the membrane. nih.gov

The modulation of receptor activity by these compounds can lead to downstream effects such as the induction of apoptosis in malignant cells. nih.gov This highlights the potential of pyrrole-based compounds to act as competitive inhibitors of key receptors involved in disease processes. nih.gov

Enzyme Inhibition Mechanisms (e.g., H+,K+-ATPase, AChE, BACE1, Carbonic Anhydrase)

Derivatives of this compound exhibit their biological activities through the inhibition of various enzymes, with distinct mechanisms of action for each target.

H+,K+-ATPase Inhibition: As discussed in section 3.1.9, pyrrole derivatives such as Vonoprazan act as potassium-competitive acid blockers (P-CABs). researchgate.net They inhibit the gastric H+,K+-ATPase by reversibly binding to the enzyme in a K+-competitive manner. researchgate.net This mechanism does not require acid activation, allowing for a more rapid and sustained inhibition of gastric acid secretion compared to proton pump inhibitors (PPIs). researchgate.net

Carbonic Anhydrase Inhibition: The primary mechanism of inhibition for sulfonamide-containing pyrrole derivatives against carbonic anhydrases involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. acs.org The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. acs.orgnih.gov This interaction is a key determinant of the inhibitory potency of these compounds.

Table 2: Summary of Enzyme Inhibition Mechanisms

| Enzyme | Inhibitor Class | Mechanism of Action |

|---|---|---|

| H+,K+-ATPase | Pyrrole-based P-CABs | Reversible, K+-competitive ionic binding to the proton pump. researchgate.net |

| Carbonic Anhydrase | Sulfonamide-containing pyrrole derivatives | Coordination of the deprotonated sulfonamide nitrogen to the active site Zn²⁺ ion. acs.org |

DNA Binding and Cleavage Studies

Derivatives of this compound and related heterocyclic structures are subjects of investigation for their potential interactions with DNA, a key target for many therapeutic agents. These studies typically explore two primary mechanisms: the binding of the compound to the DNA double helix and its ability to induce cleavage of the DNA strands.

DNA cleavage studies are frequently conducted using gel electrophoresis. ijpsr.com These experiments can demonstrate if a compound can convert supercoiled plasmid DNA into its nicked or linear forms, indicating strand scission. ijpsr.comresearchgate.net The nuclease activity of these derivatives, particularly metal complexes, can be enhanced in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). ijpsr.comresearchgate.net Studies have shown that some complexes can effectively cleave plasmid DNA, highlighting their potential as chemical nucleases. nih.govnih.gov The mode of interaction can vary, with some compounds binding to the grooves of the DNA, while their metal complexes might exhibit multiple binding modes, including groove binding and electrostatic interactions. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying the molecule and assessing the resulting changes in potency and efficacy. nih.govrsc.org

The type and position of substituents on the pyrrole ring and its associated side chains play a critical role in determining the biological potency of the derivatives. nih.gov SAR studies have revealed that specific functional groups are crucial for inhibitory activities against certain enzymes. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency against metallo-β-lactamases. nih.gov

The modification of the core structure can lead to significant changes in activity. Coupling the primary scaffold with various acyl chlorides led to the discovery of N-acylamide derivatives with enhanced potency against specific enzyme subclasses. nih.gov Similarly, for pyrrolidine (B122466) amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic substituents on a terminal phenyl group were preferable for optimal potency. nih.govrsc.org These findings underscore the principle that even minor structural alterations can have a profound impact on the biological effect of the molecule. nih.gov

Table 1: Influence of Structural Modifications on Biological Activity

| Base Scaffold | Modification | Target/Activity | Observation |

|---|---|---|---|

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Coupling with acyl chlorides | IMP-1 (Metallo-β-lactamase) Inhibition | N-acylamide derivatives showed the most potent inhibition. nih.gov |

| Pyrrolidine amides | Addition of small, lipophilic 3-phenyl substituents | NAAA Inhibition | Optimal potency was achieved with these specific substituents. nih.govrsc.org |

| Polysubstituted pyrroles | Substitution at R¹ (3,3-dimethyl) and R² (CN moiety) | Acetylcholinesterase (AChE) Inhibition | Significantly improved inhibitory potencies were observed. nih.gov |

Physicochemical properties such as lipophilicity (often expressed as log P) and polar surface area (PSA) are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Lipophilicity affects how a compound interacts with biological membranes and hydrophobic pockets of proteins. nih.gov For certain pyrrolidine amide derivatives, conformationally flexible linkers increased inhibitory potency but also reduced selectivity, while more rigid linkers enhanced selectivity. nih.gov

The relationship between these properties and biological activity is not always straightforward. In a study of certain pyrrole derivatives, lipophilicity and molecular volume appeared to have no significant effect on anti-COX-2 activity. mdpi.com However, an increase in lipophilicity was found to reduce the antioxidant activity of related pyrrole–cinnamate hybrids. mdpi.com

In Silico Studies in Drug Discovery and Development

In silico methods, which utilize computational simulations, have become indispensable in modern drug discovery. These techniques allow for the rapid screening of virtual compound libraries, prediction of properties, and elucidation of molecular interactions, thereby accelerating the identification and optimization of lead compounds. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dntb.gov.uanih.gov This method helps in understanding the binding mode and affinity of a compound within the active site of a receptor. For pyrrole derivatives, docking studies have been used to rationalize interactions with target enzymes. vlifesciences.com

The output of a docking simulation includes a scoring function, such as a G-score, where a more negative value typically indicates a stronger binding affinity. vlifesciences.com These studies can reveal key non-covalent interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site. vlifesciences.comresearchgate.net For example, docking studies of certain pyrrole derivatives identified hydrogen bonding with Lysine 165 as a critical interaction. vlifesciences.com By analyzing these ligand-protein interactions, researchers can design new derivatives with improved potency and selectivity. nih.govrsc.org The stability of these predicted interactions can be further assessed using molecular dynamics (MD) simulations. nih.gov

Computational Analysis of Structure-Reactivity Relationships

Computational analysis serves as a powerful tool in modern medicinal chemistry to elucidate the intricate relationships between the chemical structure of a molecule and its biological activity. In the context of this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are instrumental in predicting their pharmacological profiles and guiding the design of new, more effective therapeutic agents. Although comprehensive computational studies specifically targeting this compound derivatives are not extensively available in the public domain, valuable insights can be extrapolated from research on structurally analogous pyrrole and phenethylamine (B48288) compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the structural properties of a series of compounds and their observed biological activities. For various classes of pyrrole derivatives, QSAR studies have successfully predicted activities ranging from antioxidant effects to enzyme inhibition. mdpi.com These models often underscore the significance of electronic, steric, and hydrophobic parameters in dictating a compound's potency.

A notable QSAR study on pyrrole derivatives designed as antioxidants revealed that molecular descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), polarizability, and the logarithm of the partition coefficient (AlogP) were critical determinants of their radical scavenging capabilities. mdpi.com This suggests that for derivatives of this compound, strategic modifications that alter these physicochemical properties—for instance, the introduction of electron-donating or withdrawing groups onto the pyrrole ring or adjustments to the lipophilicity of the side chain—could substantially influence their biological efficacy.

Further exemplifying the utility of this approach, 2D-QSAR analyses have been conducted on N-phenyl-1H-pyrrol-2-ones to understand their inhibitory action against protoporphyrinogen (B1215707) oxidase, leading to proposals for structural modifications to enhance their activity. semanticscholar.orgimist.ma Similarly, Structure-Activity Relationship (SAR) studies on β-phenethylamine derivatives, which share the characteristic ethylamine (B1201723) side chain, have provided a deeper understanding of their capacity to inhibit dopamine (B1211576) reuptake. nih.govkoreascience.kr These investigations highlighted that the nature of the aromatic moiety and substitutions on the alkylamine chain are pivotal in modulating biological activity. nih.gov For this compound derivatives, these findings imply that substitutions on both the pyrrole ring and the ethylamine portion of the molecule are likely to be key areas for structural optimization.

Molecular Docking

Molecular docking is a computational simulation that predicts the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This technique provides a molecular-level understanding of the ligand-receptor interaction. For a wide array of pyrrole-containing compounds, molecular docking has been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors.

For instance, docking studies have been successfully employed to understand the interactions of pyrrole-based compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com In a similar vein, molecular docking has helped to rationalize the binding interactions between newly synthesized pyrrole-2-carbohydrazide derivatives and the active site of enoyl-acyl carrier protein reductase. vlifesciences.com Another study involving pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases demonstrated that their docked poses within the COX active site were comparable to those of known inhibitors. These examples underscore the potential of molecular docking to predict and explain the biological activity of this compound derivatives by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that the pyrrole ring and ethanamine side chain can form with their biological targets.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties, including optimized geometries, electronic charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are fundamental to understanding a molecule's reactivity and stability.

DFT calculations have been applied to study the stereochemistry and reactivity of bioactive pyridine (B92270) derivatives that incorporate a pyrrole moiety. nih.gov Such analyses provide critical information about the molecule's charge distribution and identify sites that are susceptible to electrophilic or nucleophilic attack, which is invaluable for predicting metabolic transformations and designing more stable and potent analogues. nih.gov For this compound derivatives, DFT could be utilized to assess how different substituents on the pyrrole ring influence its electronic characteristics and, by extension, its interactions with biological macromolecules.

The following table summarizes the application of these computational methods in the study of pyrrole and related compounds.

| Computational Method | Application | Key Findings for Related Pyrrole Derivatives | Inferred Relevance for this compound Derivatives |

| QSAR | Predicts biological activity from chemical structure. | Antioxidant activity is governed by HOMO energy, polarizability, and lipophilicity. mdpi.com | Modifications to the pyrrole ring and ethylamine side chain that affect these descriptors are likely to modulate biological activity. |

| Molecular Docking | Simulates ligand-protein binding to elucidate interaction modes. | Pyrrole derivatives engage with enzyme active sites via hydrogen bonding and hydrophobic interactions. | The pyrrole and ethanamine moieties are predicted to be crucial for target binding; structural modifications can be rationally designed to enhance these interactions. |

| DFT | Calculates electronic properties to understand molecular reactivity and stability. | Provides insights into optimized geometry, charge distribution, and frontier molecular orbitals. nih.gov | Can be employed to predict how substituents will affect the electronic nature and reactivity of the pyrrole ring. |

Iv. Applications in Materials Science and Catalysis

Integration into Advanced Materials

The incorporation of functional molecules into polymer backbones or as pendant groups is a common strategy to develop advanced materials with tailored properties. Pyrrole (B145914) and its derivatives are particularly noted for their roles in creating conductive polymers and semiconducting materials due to the electron-rich nature of the pyrrole ring. The structure of 2-(1H-pyrrol-2-yl)ethanamine, featuring both a pyrrole ring and a primary amine group, theoretically allows it to be integrated into polymer matrices. The amine group can serve as a reactive site for grafting onto existing polymers or for participating in polymerization reactions to form new materials. However, specific examples and detailed studies of materials functionalized with this compound are not prominently featured in current research literature.

Catalytic Applications of this compound Complexes

The field of coordination chemistry often utilizes ligands—molecules that donate electrons to a central metal atom—to create catalysts. The nitrogen atoms in the pyrrole ring and the primary amine of this compound make it a potential bidentate ligand, capable of forming stable complexes with various transition metals.

Evaluation of Catalytic Ability in Specific Reactions

While metal complexes involving various pyrrole-containing ligands have been investigated for their catalytic activities, specific evaluations of this compound complexes in particular chemical reactions are not well-documented. The catalytic performance of such complexes would depend on the choice of the central metal ion and the specific reaction conditions. Research into related compounds, such as those with 2-imino-1,10-phenanthrolyl ligands, shows that subtle changes in ligand structure can significantly impact catalytic activity in processes like ethylene (B1197577) polymerization. This suggests that complexes of this compound could potentially exhibit catalytic properties, though dedicated studies are needed to confirm and quantify this.

Role of Coordination Complexes in Catalysis

In catalysis, coordination complexes function by creating a specific environment around a metal center that can facilitate a chemical reaction. The ligand influences the electronic properties and steric environment of the metal, which in turn affects the catalyst's activity, selectivity, and stability. For a hypothetical catalyst involving a this compound ligand, the pyrrole and amine groups would coordinate to a metal, creating a chelate structure. This chelation can enhance the stability of the complex. The specific geometry and electronic nature of the resulting complex would be key determinants of its potential catalytic role, but experimental data for this specific ligand are lacking.

Polymerization Reactions Involving this compound

The bifunctional nature of this compound suggests its potential utility in polymerization reactions. The primary amine could act as a monomer in step-growth polymerizations, such as in the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. Alternatively, the pyrrole ring itself can undergo oxidative polymerization to form polypyrrole, a well-known conducting polymer. The ethylamine (B1201723) substituent could modify the properties of the resulting polymer, potentially improving solubility or providing a site for further functionalization.

V. Analytical and Characterization Techniques in 2 1h Pyrrol 2 Yl Ethanamine Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(1H-pyrrol-2-yl)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a predictable pattern of signals is expected. The pyrrole (B145914) ring protons typically appear in the aromatic region, while the ethylamine (B1201723) side chain protons are found in the aliphatic region. The broad signal of the pyrrole N-H proton and the signals from the -NH2 group are also characteristic features.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are anticipated, corresponding to the four unique carbons of the pyrrole ring and the two carbons of the ethylamine side chain. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electronegativity of the nitrogen atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrole N-H | ~8.0-9.0 | Broad singlet |

| Pyrrole C5-H | ~6.6-6.8 | Triplet or multiplet |

| Pyrrole C3-H | ~6.0-6.2 | Triplet or multiplet |

| Pyrrole C4-H | ~5.9-6.1 | Triplet or multiplet |

| -CH2- (adjacent to pyrrole) | ~2.8-3.0 | Triplet |

| -CH2- (adjacent to NH2) | ~2.7-2.9 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C2 (substituted) | ~130-135 |

| Pyrrole C5 | ~115-120 |

| Pyrrole C3 | ~105-110 |

| Pyrrole C4 | ~104-108 |

| -CH2- (adjacent to NH2) | ~40-45 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and pyrrole functionalities.

Key expected vibrational modes include the N-H stretches from both the pyrrole ring and the primary amine group, C-H stretches from the aromatic ring and the aliphatic chain, and C=C and C-N bond stretches.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | ~3400-3300 (broad) |

| Amine N-H | Symmetric & Asymmetric Stretch | ~3350-3250 (two bands) |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | ~2950-2850 |

| Amine N-H | Bend (Scissoring) | ~1650-1580 |

| Pyrrole C=C | Stretch | ~1560, 1470 |

| Pyrrole C-N | Stretch | ~1350 |

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The pyrrole ring in this compound acts as a chromophore, which is expected to absorb UV radiation, leading to π → π* transitions. The position of the maximum absorbance (λmax) is characteristic of the pyrrole system. While conjugation and substitution can shift the λmax, an unsubstituted pyrrole typically absorbs around 210 nm. The ethylamine substituent is not expected to significantly shift this value.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC/MS), it also allows for the separation and analysis of complex mixtures.

For this compound (C₆H₁₀N₂), the molecular ion peak (M⁺•) in an electron ionization (EI) mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (110.16 g/mol ). In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 111.09 would be prominent.

The fragmentation patterns are crucial for structural confirmation. Studies on 2-substituted pyrrole derivatives indicate that fragmentation is heavily influenced by the side-chain. nih.gov For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the primary amine is a common pathway for amines, which would result in the formation of a stable iminium ion.

Loss of the ethylamine side chain: Cleavage of the bond between the pyrrole ring and the ethyl group.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₁N₂]⁺ | 111.09 | Protonated molecule |

| [M]⁺• | [C₆H₁₀N₂]⁺• | 110.08 | Molecular ion |

| [M-NH₂]⁺ | [C₆H₈N]⁺ | 94.07 | Loss of amino radical |

| [C₅H₆N]⁺ | [C₅H₆N]⁺ | 80.05 | Pyrrol-2-ylmethyl cation (from cleavage of the ethyl chain) |

Crystallographic Analysis

Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. This technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. While crystal structures for closely related compounds like 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole have been reported, a search of the available literature did not yield a published crystal structure for this compound itself. nih.govresearchgate.net If such a study were conducted, it would provide unambiguous confirmation of the compound's connectivity and its preferred conformation in the solid state.

Thermal Analysis (DTA and TGA)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition characteristics of this compound. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often used in conjunction to provide a comprehensive thermal profile of the material. abo.fi

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. eag.com This analysis identifies temperatures at which physical or chemical changes occur, such as melting, crystallization, and decomposition. eag.com Endothermic events, like melting, absorb heat and result in the sample's temperature lagging behind the reference, while exothermic events, such as decomposition, release heat, causing the sample's temperature to exceed the reference. eag.com